1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
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Overview
Description
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound with the molecular formula C14H16N2O3S This compound is known for its unique structure, which includes a diazonium group, a sulfonyl group, and a conjugated diene system
Preparation Methods
The synthesis of 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: Electrophilic aromatic substitution reactions are common, where the diazonium group can be replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate can be compared with similar compounds such as:
- 1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(2,3-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate These compounds share similar structural features but differ in the position and number of methyl groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
909565-01-1 |
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Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-diazo-1-(2,4-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-12(17)14(16-15)20(18,19)13-8-7-10(2)9-11(13)3/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
XXYSDKUSJMMCTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origin of Product |
United States |
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